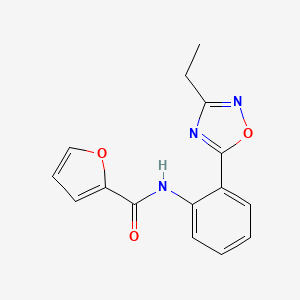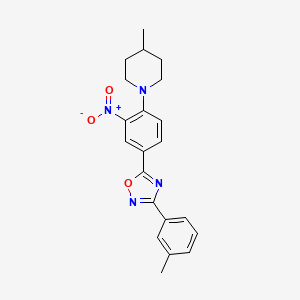![molecular formula C21H20N4O B7684020 4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7684020.png)
4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis for 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods have been used to create a variety of compounds with different substituents, which can greatly influence their properties .Physical And Chemical Properties Analysis
The IR spectrum of similar compounds shows characteristic peaks for C=N and N–H bonds . The 1H NMR spectrum also provides information about the chemical structure of the compound .未来方向
作用机制
Target of Action
It is known that pyrazolo[3,4-b]quinoline derivatives, to which this compound belongs, have been used as inhibitors of oncogenic ras . Ras proteins are a family of related proteins which are expressed in all animal cell lineages and organs. They play a crucial role in signal transduction, cell proliferation, and differentiation .
Mode of Action
It is known that pyrazolo[3,4-b]quinoline derivatives interact with their targets, such as oncogenic ras, leading to inhibition of these targets . This interaction and subsequent inhibition can result in changes in cellular processes, including cell proliferation and differentiation .
Biochemical Pathways
Given its potential role as an inhibitor of oncogenic ras, it can be inferred that it may affect pathways related to cell proliferation and differentiation .
Result of Action
Given its potential role as an inhibitor of oncogenic ras, it can be inferred that it may have effects on cell proliferation and differentiation .
生化分析
Biochemical Properties
4-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes. Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways and modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to elicit specific biological responses without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses at which this compound exhibits its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the nucleus, cytoplasm, and other organelles, where it exerts its effects on cellular processes. The subcellular distribution of this compound can impact its activity and interactions with biomolecules .
属性
IUPAC Name |
4-methyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-12-25-20-17(13-16-6-4-5-7-18(16)22-20)19(24-25)23-21(26)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINRVLOLYAFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


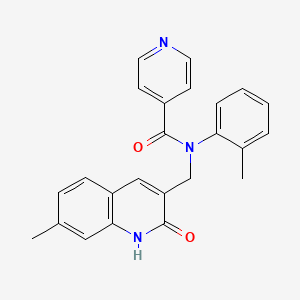
![N-(3-bromophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7683956.png)



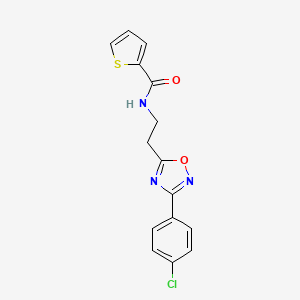
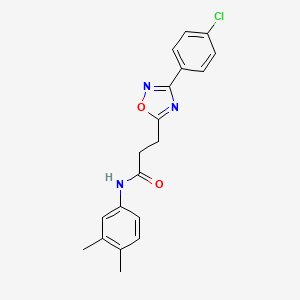
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7683992.png)
